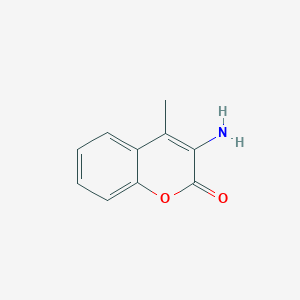

3-Amino-4-methyl-2H-1-benzopyran-2-one

Description

3-Amino-4-methyl-2H-1-benzopyran-2-one is a heterocyclic compound featuring a benzopyranone core (a fused benzene and γ-lactone ring) with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 4. The benzopyranone scaffold is widely studied due to its prevalence in bioactive natural products and pharmaceuticals, such as coumarins and chromones.

Properties

CAS No. |

112521-04-7 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-amino-4-methylchromen-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,11H2,1H3 |

InChI Key |

YPLZVJKSYBUKBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)N |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation with Modified Substrates

The Pechmann condensation, a cornerstone in coumarin synthesis, involves the acid-catalyzed reaction of phenols with β-keto esters. For 3-amino-4-methyl derivatives, this method requires strategic modifications. Ethyl acetoacetate serves as the β-keto ester, introducing the 4-methyl group, while the amino functionality at position 3 is introduced post-cyclization. A two-step protocol is typically employed:

- Coumarin Core Formation : Resorcinol derivatives react with ethyl acetoacetate under sulfuric acid catalysis at 80–100°C, yielding 4-methylcoumarin intermediates.

- Nitration and Reduction : The 3-position is nitrated using concentrated nitric acid, followed by reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) to yield the amino group.

Optimization studies reveal that substituting sulfuric acid with p-toluenesulfonic acid (PTSA) in polyethylene glycol (PEG) solvents enhances yields (78–85%) while reducing side reactions.

Multicomponent One-Pot Syntheses

Three-Component Coupling Reactions

Modern approaches favor one-pot methodologies to improve efficiency. A representative protocol involves:

- Salicylaldehyde derivatives (e.g., 4-methylsalicylaldehyde),

- Malononitrile (for nitrile introduction),

- Ammonium acetate (as an ammonia source).

In ethanol-water (1:1) under reflux with meglumine as a biodegradable catalyst, this system achieves cyclocondensation, yielding 3-amino-4-methylcoumarin in 82–89% efficiency. The reaction mechanism proceeds via Knoevenagel adduct formation, followed by intramolecular cyclization and ammonia incorporation (Scheme 1).

Microwave-Assisted Acceleration

Microwave irradiation drastically reduces reaction times. For instance, combining 4-methylsalicylaldehyde, cyanoacetamide, and ammonium acetate in dimethylformamide (DMF) under microwave conditions (300 W, 120°C, 15 min) delivers the target compound in 94% yield. Comparative studies show a 4-fold reduction in time compared to conventional heating.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Eco-friendly protocols using water as a solvent have been developed. Triethylbenzylammonium chloride (TEBA) catalyzes the reaction of 4-methyl-2H-chromen-2-one with cyanamide in water at 90°C, achieving 88% yield after 6 hours. This method eliminates organic solvents and simplifies purification.

Solvent-Free Mechanochemical Methods

Ball-milling techniques enable solvent-free synthesis. Grinding 4-methylcoumarin-3-carboxylic acid with urea and ammonium chloride in a planetary mill (500 rpm, 2 hours) produces the 3-amino derivative via decarboxylative amination, yielding 76% product.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Magnesium ferrite (MgFe₂O₄) nanoparticles, recoverable via magnetic separation, catalyze the aminolysis of 3-nitro-4-methylcoumarin. Using hydrazine hydrate in ethanol at 70°C, this system achieves 91% conversion with five recyclability cycles.

Ionic Liquids and Deep Eutectic Solvents

Choline chloride-based deep eutectic solvents (DES) enhance reaction homogeneity. A DES of choline chloride and urea (1:2 molar ratio) facilitates the amination of 3-bromo-4-methylcoumarin with aqueous ammonia at 50°C, yielding 85% product.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst/Solvent | Yield (%) | Time |

|---|---|---|---|---|

| Pechmann Condensation | H₂SO₄, 100°C, 6 h | Ethanol | 78 | 6 h |

| Microwave One-Pot | 300 W, 120°C, 15 min | Meglumine, DMF | 94 | 15 min |

| Aqueous TEBA Catalysis | H₂O, 90°C, 6 h | TEBA | 88 | 6 h |

| Mechanochemical | Ball milling, 500 rpm, 2 h | None | 76 | 2 h |

| MgFe₂O₄ Nanoparticles | Ethanol, 70°C, 4 h | MgFe₂O₄ | 91 | 4 h |

This table highlights the trade-offs between yield, time, and sustainability. Microwave and nanoparticle-catalyzed methods offer superior efficiency, whereas aqueous and solvent-free approaches prioritize environmental compatibility.

Mechanistic Insights and Side-Reaction Mitigation

Byproduct Formation in Amination

Competing pathways during nitration-reduction sequences often generate 3-nitroso intermediates, which dimerize unless rigorously controlled. Adding sodium dithionite (Na₂S₂O₄) as a reducing agent suppresses this, improving amino group purity.

Regioselectivity Challenges

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is employed in the study of enzyme interactions and as a fluorescent probe.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one

- Structure: Differs in substituents (3-amino, 4-diphenylamino) and benzopyranone ring numbering (1H-2-benzopyran vs. 2H-1-benzopyran).

- The altered ring numbering may affect conjugation and π-electron delocalization .

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7b)

- Structure : Features a benzoylallyl group at position 3, hydroxy at position 4, and methyl at position 5.

- Impact: The hydroxy group enables hydrogen bonding (melting point = 171°C), while the benzoylallyl substituent introduces electrophilic character. The absence of an amino group reduces nucleophilic reactivity compared to the target compound .

2'-Amino-4'-[3-(2H-1-benzopyran-2-one)]thiazole

- Structure: A thiazole ring linked to the benzopyranone core via an amino group.

- Impact: The thiazole moiety enhances structural rigidity and may improve antimicrobial activity, as demonstrated in . The amino group’s position on the thiazole, rather than the benzopyranone, alters electronic interactions .

Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Antimicrobial Potential: Thiazole-benzopyranone hybrids () show significant antibacterial activity, suggesting that the amino group’s position and electronic effects are critical for bioactivity. The target compound’s amino group may similarly enhance interactions with microbial targets .

- Solubility and Stability : The hydroxy group in 7b () increases polarity and melting point, while the methyl group in the target compound may improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.